N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide
Description
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide is a synthetic small molecule characterized by a 2,3-dimethoxybenzamide core, a furan-2-yl substituent, and a 4-methoxybenzenesulfonyl group.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7S/c1-27-15-9-11-16(12-10-15)31(25,26)20(18-8-5-13-30-18)14-23-22(24)17-6-4-7-19(28-2)21(17)29-3/h4-13,20H,14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIJWCTZAAPNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the methoxybenzenesulfonyl group through a sulfonylation reaction. This is followed by the attachment of the ethyl chain and the final coupling with the dimethoxybenzamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-
Biological Activity
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Furan Ring : A five-membered heterocyclic structure that may enhance reactivity.
- Methoxy Group : Present on the benzene ring, which can influence solubility and biological interactions.
- Sulfonamide Moiety : Known for its role in enzyme inhibition.
These structural elements contribute to the compound's potential for diverse biological activities.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This can lead to anti-inflammatory effects by blocking pathways involved in inflammation.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways which can affect cellular responses related to growth and apoptosis.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : The structural characteristics suggest possible interactions with cancer-related pathways, making it a candidate for anticancer drug development.
Case Studies
-
Anti-inflammatory Activity :
- A study conducted on similar sulfonamide derivatives showed significant inhibition of nitric oxide production in macrophages, indicating potential anti-inflammatory effects through the suppression of inducible nitric oxide synthase (iNOS) .
-
Anticancer Research :
- In vitro studies have demonstrated that compounds with furan and methoxy groups can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonyl}ethyl}-4-chlorobenzamide | Furan ring, chlorobenzamide | Potential anti-inflammatory |
| N-{2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonyl}ethyl}-4-hydroxybenzamide | Furan ring, hydroxy group | Anticancer activity |
| 4-Fluorobenzenesulfonamide | Sulfonamide group only | Limited biological activity |
The unique combination of the furan ring and methoxy groups in this compound distinguishes it from other sulfonamides, potentially enhancing its reactivity and specificity towards biological targets.
Research Findings and Future Directions
Current research is focused on elucidating the specific molecular targets of this compound. Ongoing studies aim to determine its pharmacokinetic properties and toxicity profiles.
Moreover, the compound's ability to modulate key biochemical pathways involved in inflammation and cancer makes it a promising candidate for further development as a therapeutic agent. Future research should also explore the synthesis of analogs with modified functional groups to enhance efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzamide and Heterocyclic Moieties
(Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide ()
- Structural Similarities : Shares the 3,4-dimethoxybenzamide core and furan-2-yl group.
- Differences : Incorporates a coumarin-acrylamide hybrid structure instead of a sulfonyl group.
- Synthesis : Achieved via condensation of coumarin acetyl hydrazine with acrylamide derivatives (71% yield) .
- Bioactivity : Demonstrates antiproliferative properties, though specific targets are unconfirmed.
(Z)-N-(1-(Furan-2-yl)-3-oxo-3-(2-(4-phenylthiazol-2-yl)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4a, )
- Structural Similarities : Contains a furan-2-yl group and methoxy-substituted benzamide.
- Differences : Replaces the sulfonyl group with a thiazole-hydrazinyl moiety and adds a trimethoxybenzamide.
- Physical Properties : Melting point 197–199°C; higher lipophilicity due to trimethoxy groups .
KN-93 ()
- Structural Similarities : Contains a 4-methoxybenzenesulfonyl group, critical for CaMKII inhibition.
- Differences : Lacks the benzamide core; instead, features a chlorocinnamyl-benzylamine scaffold.
- Pharmacology : Potent CaMKII inhibitor (IC₅₀ ~ 0.37 µM), highlighting the sulfonyl group’s role in kinase binding .
Analogues with Sulfonamide/Sulfonyl Groups
5-Bromo-N-(2-(ethyl(5-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)pentyl)amino)ethyl)-2,3-dimethoxybenzamide (11b, )
- Structural Similarities: Shares the 2,3-dimethoxybenzamide core and ethylaminoethyl linker.
- Differences : Replaces the sulfonyl group with a triazole-thioether moiety.
- Synthesis : Synthesized via nucleophilic substitution (28% yield), indicating challenges in introducing bulky substituents .
5-Bromo-N-(2-((ethyl(methyl)amino)ethyl)-2,3-dimethoxybenzamide (12, )
Comparative Analysis of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
